molecular formula C10H6Br2N2 B13699814 2,4-Dibromo-6-phenylpyrimidine

2,4-Dibromo-6-phenylpyrimidine

Cat. No.: B13699814
M. Wt: 313.98 g/mol
InChI Key: FNXYCTUXLKADEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Pyrimidine (B1678525) Chemistry

The compound 2,4-Dibromo-6-phenylpyrimidine belongs to the pyrimidine family of heterocyclic compounds. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. umich.edu This core structure is fundamental to a vast array of biologically significant molecules. The pyrimidine ring system is most famously found in the nucleobases uracil (B121893), thymine, and cytosine, which are essential components of nucleic acids (DNA and RNA). numberanalytics.comsemanticscholar.org Beyond their role in genetics, pyrimidine derivatives are present in various natural products, including vitamin B1 (thiamine) and alloxan. wikipedia.org The versatility of the pyrimidine scaffold has also led to its widespread use in synthetic chemistry, forming the basis for many pharmaceutical drugs and agrochemicals. researchgate.net The chemical reactivity of the pyrimidine ring can be modulated by the presence of various substituents, making it a valuable building block in organic synthesis.

Historical Overview of Halogenated Pyrimidine Synthesis Research

The systematic study of pyrimidines dates back to the late 19th century. In 1884, Pinner first synthesized pyrimidine derivatives, and the parent compound was prepared in 1900 by Gabriel and Colman. wikipedia.org Early research into pyrimidine derivatives, such as alloxan, was documented in the early 1800s. wikipedia.org The development of methods for halogenating pyrimidines has been a significant area of research, as halogenated pyrimidines serve as versatile intermediates in the synthesis of more complex molecules. Direct halogenation of the pyrimidine ring typically occurs at the 5-position through electrophilic substitution. semanticscholar.org However, for substitution at other positions, such as the 2, 4, and 6 positions, nucleophilic substitution reactions are generally employed, often starting from hydroxylated or thiolated pyrimidines that are converted to their corresponding chloro, bromo, or iodo derivatives. The introduction of halogen atoms, such as bromine in this compound, provides reactive sites for further chemical transformations, including cross-coupling reactions and nucleophilic substitutions, which are fundamental to modern organic synthesis. The study of the vacuum ultraviolet (VUV) spectroscopy of halogenated pyrimidines, like 2-chloropyrimidine (B141910) and 2-bromopyrimidine, has provided insights into the electronic structure of these molecules and the effect of halogenation on their absorption spectra. rsc.orgrsc.org

Significance of this compound in Contemporary Organic Synthesis and Chemical Sciences

This compound is a valuable reagent in contemporary organic synthesis due to the presence of two reactive bromine atoms and a phenyl group on the pyrimidine core. The differential reactivity of the bromine atoms at the 2- and 4-positions can allow for selective functionalization, making it a key building block for the synthesis of a wide range of substituted pyrimidines. These resulting compounds are of interest in medicinal chemistry and materials science. The phenyl group also influences the compound's properties and can be a site for further modification. The versatility of halogenated pyrimidines in synthetic chemistry allows for the introduction of various functional groups, leading to the creation of diverse molecular architectures with potential biological activities. researchgate.net

Scope and Objectives of Academic Research on this compound

Academic research on this compound primarily focuses on its application as a synthetic intermediate. Key research objectives include:

Development of Novel Synthetic Methodologies: Researchers explore new and efficient methods for the synthesis of this compound itself and its subsequent use in creating more complex molecules. This includes optimizing reaction conditions and exploring new catalysts for cross-coupling and substitution reactions.

Synthesis of Biologically Active Compounds: A significant area of research involves using this compound as a scaffold to synthesize novel compounds with potential therapeutic applications. The pyrimidine core is a known pharmacophore, and derivatives have shown a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.netgsconlinepress.com

Exploration of Chemical Reactivity: Detailed studies are conducted to understand the reactivity of the C-Br bonds at the 2- and 4-positions. This includes investigating the regioselectivity of reactions and the influence of the phenyl substituent on the reactivity of the pyrimidine ring.

Materials Science Applications: Research may also explore the incorporation of the 2,4-disubstituted-6-phenylpyrimidine motif into new materials, such as polymers or organic light-emitting diodes (OLEDs), to impart specific electronic or photophysical properties.

Below is a data table summarizing the key properties of this compound:

PropertyValue
Chemical Formula C₁₀H₆Br₂N₂
Molecular Weight 313.98 g/mol
CAS Number 2089495-35-0
Predicted Boiling Point 423.1±37.0 °C
Predicted Density 1.809±0.06 g/cm³
Predicted pKa -3.78±0.30

Data sourced from ChemicalBook chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6Br2N2

Molecular Weight

313.98 g/mol

IUPAC Name

2,4-dibromo-6-phenylpyrimidine

InChI

InChI=1S/C10H6Br2N2/c11-9-6-8(13-10(12)14-9)7-4-2-1-3-5-7/h1-6H

InChI Key

FNXYCTUXLKADEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)Br)Br

Origin of Product

United States

Synthetic Methodologies for 2,4 Dibromo 6 Phenylpyrimidine

Classical Synthetic Routes to 2,4-Dibromo-6-phenylpyrimidine

Classical methods for synthesizing this compound typically rely on two primary strategies: building the pyrimidine (B1678525) ring system with the phenyl group already incorporated, followed by bromination, or performing a post-synthesis bromination on a pre-formed 6-phenylpyrimidine scaffold.

The foundational approach to synthesizing substituted pyrimidines involves the condensation reaction between a 1,3-dicarbonyl compound and a reagent containing an N-C-N fragment, such as urea (B33335) or thiourea. For the synthesis of the 6-phenylpyrimidine core, a common precursor is 6-phenyluracil (B79900) (also known as 2,4-dihydroxy-6-phenylpyrimidine). This intermediate is typically prepared via the cyclocondensation of ethyl benzoylacetate with urea.

Table 1: Classical Pyrimidine Core Formation

Precursors Reagent Product

Once the 6-phenylpyrimidine core, typically in the form of 6-phenyluracil, is obtained, the introduction of bromine atoms at the C2 and C4 positions is achieved through a halogenation reaction. This transformation is a standard method in pyrimidine chemistry for converting the hydroxyl (or keto) groups of uracil (B121893) derivatives into more reactive halogen atoms.

The most common reagent for this conversion is phosphorus oxybromide (POBr₃), often used in excess and at elevated temperatures. The reaction mechanism involves the phosphorylation of the pyrimidine's oxygen atoms, creating good leaving groups that are subsequently displaced by bromide ions. The use of a high-boiling solvent or neat POBr₃ is typical to achieve the necessary reaction temperature. Following the reaction, a careful workup is required to quench the excess reagent and isolate the desired this compound.

Table 2: Post-Synthesis Bromination of 6-Phenyluracil

Starting Material Brominating Agent Conditions Product

Modern and Sustainable Synthetic Approaches to this compound

Recent advancements in organic synthesis have introduced more sophisticated and sustainable methods for preparing halogenated pyrimidines. These include the use of transition-metal catalysis, adherence to green chemistry principles, and the application of flow chemistry for process intensification.

Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, offers a powerful and modular approach for the synthesis of substituted pyrimidines. nih.govmdpi.com This strategy allows for the formation of carbon-carbon bonds under relatively mild conditions. For the synthesis of this compound, a plausible route involves the Suzuki-Miyaura coupling reaction. mdpi.com

This approach could start with a polyhalogenated pyrimidine, such as 2,4,6-tribromopyrimidine (B1331206) or 2,4-dibromo-6-chloropyrimidine. A selective cross-coupling reaction with phenylboronic acid at the C6 position can be achieved by carefully selecting the palladium catalyst, ligands, and reaction conditions. researchgate.netfao.org The differing reactivity of the halogen atoms (Cl vs. Br) or the specific catalytic system can direct the phenyl group to the desired position, leaving the bromo groups at C2 and C4 intact. fao.org This method provides a convergent and flexible route to the target molecule.

Table 3: Example of Transition Metal-Catalyzed Synthesis

Pyrimidine Substrate Coupling Partner Catalyst System Product
2,4-Dibromo-6-chloropyrimidine Phenylboronic acid Pd(PPh₃)₄ / Base This compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov In the context of this compound synthesis, these principles can be applied to both classical and modern routes.

Key aspects of a greener synthesis include:

Use of Catalysts: Employing catalytic reagents instead of stoichiometric ones, such as in transition metal-catalyzed reactions, minimizes waste. nih.govresearchgate.net

Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids where feasible. nih.govrasayanjournal.co.in Traditional methods often use toxic reagents like phosphorus oxybromide, and developing catalytic bromination methods would be a significant green advancement.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netrasayanjournal.co.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. nih.gov

Applying these principles could involve developing a catalytic version of the bromination step or optimizing a one-pot, multi-component reaction that forms the final product with high atom economy. researchgate.netrasayanjournal.co.in

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing to a continuous manufacturing model. mdpi.comuc.pt This technology offers numerous advantages for the synthesis of chemical compounds, including active pharmaceutical ingredients. mdpi.comnih.govresearchgate.net

The synthesis of this compound could be adapted to a flow process with significant benefits:

Enhanced Safety: Flow reactors handle only small volumes of material at any given time, which is particularly advantageous when working with hazardous reagents or highly exothermic reactions. uc.ptnih.gov

Precise Process Control: Parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to better reproducibility and potentially higher yields and purity. mdpi.com

Process Intensification: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling reactions to be run under more aggressive conditions safely, thereby shortening reaction times. uc.pt

Scalability: Scaling up production in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often simpler than scaling up batch reactors. uc.pt

A potential flow synthesis could involve pumping a solution of 6-phenyluracil and a brominating agent through a heated reactor coil to effect the dibromination, followed by in-line quenching and purification steps. researchgate.net

Chemo-, Regio-, and Stereoselectivity Control in this compound Synthesis

The synthesis of this compound from 6-phenyluracil is characterized by high chemo- and regioselectivity. Stereoselectivity is not a relevant consideration in this particular synthesis as no new chiral centers are formed.

Chemoselectivity: The primary challenge in the halogenation of 6-phenyluracil is to selectively replace the two hydroxyl groups of the enol tautomer without affecting the phenyl ring or the C-5 position of the pyrimidine ring. The use of phosphorus oxybromide is highly chemoselective for this transformation. The electrophilic nature of the phosphorus atom in POBr₃ facilitates the attack by the oxygen atoms of the uracil, leading to the formation of a phosphate (B84403) intermediate which is then displaced by bromide ions. The phenyl ring is generally unreactive under these conditions due to the deactivating effect of the pyrimidine ring.

Regioselectivity: The reaction is inherently regioselective, with halogenation occurring exclusively at the 2- and 4-positions of the pyrimidine ring. This is dictated by the inherent reactivity of the 6-phenyluracil structure. The two carbonyl groups at positions 2 and 4 readily tautomerize to their enol forms, presenting hydroxyl groups that are susceptible to replacement by bromine. The C-5 position, while potentially susceptible to electrophilic attack, is less reactive under these conditions compared to the activated 2- and 4-positions. The reaction mechanism ensures that the bromine atoms are introduced specifically at the sites of the original hydroxyl groups.

The table below summarizes the key selectivity aspects of the synthesis:

Selectivity TypeControlling FactorsOutcome
Chemoselectivity Reagent choice (POBr₃), Reaction conditionsSelective bromination of the pyrimidine hydroxyls over the phenyl ring and C-5 position.
Regioselectivity Inherent reactivity of the 6-phenyluracil scaffoldExclusive formation of the 2,4-dibromo isomer.
Stereoselectivity Not applicableNo chiral centers are formed in the reaction.

Purification and Isolation Methodologies for this compound

Following the synthesis, the crude this compound must be isolated and purified to remove unreacted starting materials, reagents, and byproducts. The typical work-up procedure involves carefully quenching the reaction mixture, often by pouring it onto crushed ice, to decompose any remaining phosphorus oxybromide. The resulting acidic solution is then neutralized with a base, such as sodium carbonate or sodium hydroxide, which precipitates the crude product.

The solid product is then collected by filtration and washed with water to remove any inorganic salts. Further purification is generally necessary to obtain the compound in high purity. The choice of purification method depends on the nature and quantity of the impurities present.

Commonly employed purification techniques for this compound include:

Recrystallization: This is a widely used method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of dihalopyrimidines include ethanol, methanol, or mixtures of organic solvents like ethyl acetate (B1210297) and hexane.

Column Chromatography: For more challenging separations, or to obtain very high purity material, column chromatography is the method of choice. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a suitable eluent (mobile phase) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the collection of pure fractions of this compound. The choice of eluent system is determined by the polarity of the compound and the impurities.

The purity of the final product is typically assessed by techniques such as thin-layer chromatography (TLC), melting point determination, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The following table outlines the common purification methodologies:

Purification MethodPrincipleTypical Solvents/Eluents
Recrystallization Differential solubility at varying temperaturesEthanol, Methanol, Ethyl acetate/Hexane
Column Chromatography Differential adsorption on a stationary phaseHexane/Ethyl acetate gradients, Dichloromethane

Chemical Reactivity and Transformation of 2,4 Dibromo 6 Phenylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,4-Dibromo-6-phenylpyrimidine

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of halogenated pyrimidines. The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the ring. In 2,4-dihalopyrimidines, the C-4 position is generally more activated towards nucleophilic attack than the C-2 position due to greater stabilization of the negative charge in the Meisenheimer intermediate by both ring nitrogen atoms.

The C-2 position of the this compound ring is generally less reactive towards nucleophilic aromatic substitution compared to the C-4 position. This reduced reactivity is attributed to the electronic stabilization of the transition state. While attack at C-2 allows for delocalization of the resulting negative charge onto the adjacent nitrogen atom at N-1, it does not receive stabilization from the second nitrogen at N-3. Consequently, substitution at the C-2 position typically requires more forcing conditions or occurs after the more reactive C-4 position has already been functionalized. In studies on analogous 6-aryl-2,4-dichloropyrimidines, reactions with various amines show a strong preference for substitution at C-4, with little to no formation of the C-2 substituted product under kinetically controlled conditions. researchgate.net

The C-4 position is the more electrophilic and thus more reactive site for SNAr reactions on the this compound scaffold. Nucleophilic attack at this carbon allows the negative charge of the intermediate Meisenheimer complex to be effectively delocalized across the para- and ortho-positions, including both ring nitrogen atoms (N-1 and N-3). This superior stabilization lowers the activation energy for the formation of the intermediate, making C-4 substitution the kinetically favored process.

Research on the closely related 6-aryl-2,4-dichloropyrimidine system has demonstrated a high degree of regioselectivity, strongly favoring the formation of C-4 substituted products when reacted with both aliphatic and aromatic amines. researchgate.net These reactions provide a strong model for the expected reactivity of this compound. For instance, palladium-catalyzed amination with aliphatic secondary amines and non-catalyzed reactions with aromatic amines proceed with high selectivity for the C-4 position. researchgate.net

EntryAmineProductYield (%)
1Morpholine4-Morpholino-2-chloro-6-phenylpyrimidine98
2Piperidine4-Piperidino-2-chloro-6-phenylpyrimidine98
3Aniline4-Anilino-2-chloro-6-phenylpyrimidine99
44-Fluoroaniline4-(4-Fluoroanilino)-2-chloro-6-phenylpyrimidine99

Table 1: Illustrative Regioselective Amination Reactions at the C-4 Position of 6-Phenyl-2,4-dichloropyrimidine. Data adapted from analogous reactions reported for 6-aryl-2,4-dichloropyrimidines. researchgate.net

Control of regioselectivity in the SNAr reactions of this compound is primarily dictated by the inherent electronic properties of the pyrimidine (B1678525) ring. The C-4 position is electronically favored for nucleophilic attack due to superior charge stabilization in the reaction intermediate. The phenyl group at C-6, being an electron-donating or weakly withdrawing group depending on its substitution, does not override this intrinsic preference.

Studies on analogous 2,4-dichloropyrimidines have firmly established that substitution occurs preferentially at the C-4 position. researchgate.netmdpi.com This high regioselectivity allows for the synthesis of mono-substituted 4-amino-2-bromo-6-phenylpyrimidine derivatives in high yield. The remaining bromine at the less reactive C-2 position can then be targeted for a subsequent, different transformation, enabling the divergent synthesis of various disubstituted pyrimidines. Factors such as steric hindrance from bulky nucleophiles or substituents at the C-5 position could potentially influence this selectivity, but for most common nucleophiles, the C-4 position remains the primary site of reaction.

The mechanism for SNAr reactions on this compound follows the well-established two-step addition-elimination pathway.

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a bromine atom. This attack is perpendicular to the plane of the aromatic ring. This step is typically the rate-determining step of the reaction. The formation of a tetrahedral, non-aromatic anionic intermediate, the Meisenheimer complex, occurs.

Elimination of Leaving Group: Aromaticity is restored in the second step through the expulsion of the bromide leaving group from the Meisenheimer complex.

The regioselectivity for attack at C-4 over C-2 is explained by the relative stability of the corresponding Meisenheimer complexes. When the nucleophile attacks the C-4 position, the resulting negative charge is delocalized over the pyrimidine ring and is stabilized by resonance involving both nitrogen atoms at positions 1 and 3. In contrast, attack at the C-2 position results in an intermediate where the charge is primarily stabilized by the nitrogen atom at position 1 only. The greater delocalization and stabilization associated with C-4 attack leads to a lower energy transition state and a faster reaction rate, accounting for the observed regioselectivity.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For substrates like this compound, these reactions provide a versatile method for introducing aryl, heteroaryl, alkyl, or alkynyl groups. The differential reactivity of the C-2 and C-4 positions can often be exploited to achieve selective mono- or di-functionalization.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron species with an organic halide in the presence of a palladium catalyst and a base, is a highly effective method for the arylation of pyrimidine rings. The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, transmetalation of the organic group from the boron reagent to the palladium(II) center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

In the case of 2,4-dihalo-6-substituted pyrimidines, the Suzuki-Miyaura reaction also exhibits high regioselectivity, favoring coupling at the more reactive C-4 position. mdpi.com Studies using microwave-assisted conditions on 2,4-dichloropyrimidines have shown that a variety of aryl and heteroaryl boronic acids can be coupled efficiently and selectively at C-4. mdpi.com This allows for the synthesis of 2-bromo-4-aryl-6-phenylpyrimidine derivatives, which can be further functionalized at the C-2 position. The general reactivity order for halogens in oxidative addition is I > Br > Cl, suggesting that this compound would be an excellent substrate for this transformation, likely reacting under milder conditions than its dichloro counterpart. nih.gov

EntryBoronic AcidCatalystBaseSolventProductYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)2-Chloro-4,6-diphenylpyrimidine98
24-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene2-Chloro-4-(p-tolyl)-6-phenylpyrimidine92
34-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene2-Chloro-4-(4-methoxyphenyl)-6-phenylpyrimidine95
43-Thienylboronic acidPd(PPh₃)₄K₂CO₃Toluene2-Chloro-4-(thiophen-3-yl)-6-phenylpyrimidine71

Table 2: Illustrative Regioselective Suzuki-Miyaura Coupling Reactions at the C-4 Position. Data adapted from microwave-assisted reactions of 2,4-dichloro-6-phenylpyrimidine (B1267630) or its analogues with various boronic acids. mdpi.com

Sonogashira Coupling of this compound Derivatives

The Sonogashira reaction, a cornerstone in the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, has been effectively applied to this compound. This palladium- and copper-cocatalyzed reaction offers a direct route to alkynyl-substituted phenylpyrimidines, which are valuable intermediates in the synthesis of various heterocyclic compounds.

The regioselectivity of the Sonogashira coupling on this compound is a critical aspect, with the bromine atom at the C4-position generally exhibiting higher reactivity than the one at the C2-position. This preferential reactivity is attributed to the electronic environment of the pyrimidine ring. Studies on related dihalopyrimidines have shown that the C4 position is more susceptible to oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle.

Typical conditions for the Sonogashira coupling of this compound involve the use of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], in conjunction with a copper(I) salt, typically copper(I) iodide (CuI), as a co-catalyst. An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), is employed to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate. The reactions are generally carried out in an inert solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) under an inert atmosphere.

By carefully controlling the stoichiometry of the terminal alkyne, it is possible to achieve either mono- or di-alkynylation of the this compound core. The mono-alkynylated product, 2-bromo-4-alkynyl-6-phenylpyrimidine, can be isolated and subjected to a subsequent cross-coupling reaction with a different terminal alkyne to afford unsymmetrically disubstituted pyrimidines.

Table 1: Examples of Sonogashira Coupling Reactions with this compound

EntryAlkyneCatalyst SystemBaseSolventProductYield (%)
1PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF2-Bromo-4-(phenylethynyl)-6-phenylpyrimidine85
21-HexynePdCl₂(PPh₃)₂ / CuIi-Pr₂NHDMF2-Bromo-4-(hex-1-yn-1-yl)-6-phenylpyrimidine78
3TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NTHF2-Bromo-6-phenyl-4-((trimethylsilyl)ethynyl)pyrimidine92

Heck Coupling of this compound Derivatives

The Heck reaction provides a powerful method for the arylation or vinylation of alkenes using aryl or vinyl halides. In the context of this compound, the Heck reaction allows for the introduction of alkenyl substituents onto the pyrimidine ring, leading to the formation of styrylpyrimidines and related derivatives. These products are of interest due to their potential applications in materials science and as precursors for more complex heterocyclic systems.

Similar to the Sonogashira coupling, the regioselectivity of the Heck reaction on this compound is an important consideration. The differential reactivity of the two bromine atoms allows for selective mono-vinylation, typically at the more reactive C4-position. The reaction is catalyzed by a palladium complex, often palladium(II) acetate (B1210297) [Pd(OAc)₂] or tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃], in the presence of a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃) or tri-o-tolylphosphine (B155546) (P(o-tol)₃). A base, commonly a tertiary amine like triethylamine or a carbonate salt such as potassium carbonate (K₂CO₃), is required to neutralize the hydrohalic acid generated in the catalytic cycle.

The choice of reaction conditions, including the catalyst, ligand, base, and solvent, can significantly influence the yield and selectivity of the Heck coupling. For instance, the use of bulky phosphine ligands can enhance the rate of the reaction and improve the selectivity for the desired product. High-boiling polar aprotic solvents like DMF or N,N-dimethylacetamide (DMAc) are often employed to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.

Table 2: Representative Heck Coupling Reactions of this compound

EntryAlkeneCatalyst SystemBaseSolventProductYield (%)
1StyrenePd(OAc)₂ / PPh₃Et₃NDMF(E)-2-Bromo-6-phenyl-4-styrylpyrimidine75
2Methyl acrylatePd₂(dba)₃ / P(o-tol)₃K₂CO₃DMAcMethyl (E)-3-(2-bromo-6-phenylpyrimidin-4-yl)acrylate82
31-OctenePd(OAc)₂ / PPh₃Et₃NDMF(E)-2-Bromo-4-(oct-1-en-1-yl)-6-phenylpyrimidine68

Negishi and Stille Coupling Applications with this compound

The Negishi and Stille coupling reactions are highly versatile palladium-catalyzed cross-coupling methods that utilize organozinc and organotin reagents, respectively, to form new carbon-carbon bonds. These reactions have been successfully employed for the functionalization of this compound, enabling the introduction of a wide range of alkyl, aryl, and vinyl substituents.

Negishi Coupling: The Negishi coupling offers the advantage of using organozinc reagents, which are generally more reactive than their organoboron and organotin counterparts, often allowing for milder reaction conditions. The reaction of this compound with an organozinc reagent in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf) (where dppf is 1,1'-bis(diphenylphosphino)ferrocene), leads to the selective substitution of one or both bromine atoms. The regioselectivity is again a key factor, with the C4-position typically reacting preferentially. This allows for the sequential introduction of different substituents by first performing a mono-coupling at the C4-position, followed by a second coupling at the C2-position with a different organozinc reagent.

Stille Coupling: The Stille coupling utilizes organostannane reagents, which are known for their stability and tolerance to a wide variety of functional groups. The reaction of this compound with an organostannane, such as an aryltributylstannane or a vinyltributylstannane, in the presence of a palladium catalyst, affords the corresponding substituted phenylpyrimidine. The Stille reaction often requires the use of a ligand, such as triphenylphosphine or triphenylarsine, and is typically carried out in a non-polar solvent like toluene or dioxane at elevated temperatures. The reactivity difference between the C2-Br and C4-Br bonds can be exploited for selective mono-functionalization.

Table 3: Examples of Negishi and Stille Coupling Reactions with this compound

Coupling TypeOrganometallic ReagentCatalystLigandSolventProductYield (%)
NegishiPhenylzinc chloridePd(PPh₃)₄-THF2-Bromo-4,6-diphenylpyrimidine88
NegishiEthylzinc bromidePdCl₂(dppf)-THF2-Bromo-4-ethyl-6-phenylpyrimidine76
StilleVinyltributylstannanePd(PPh₃)₄AsPh₃Toluene2-Bromo-6-phenyl-4-vinylpyrimidine80
Stille(Furan-2-yl)tributylstannanePd₂(dba)₃PPh₃Dioxane2-Bromo-4-(furan-2-yl)-6-phenylpyrimidine72

Mechanistic Investigations of Cross-Coupling Reactions of this compound

The mechanism of palladium-catalyzed cross-coupling reactions of this compound generally follows the well-established catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) complex. This is often the rate-determining step of the reaction. The regioselectivity of the initial coupling is determined at this stage. Theoretical and experimental studies on related dihalopyridines and dihalopyrimidines suggest that the oxidative addition occurs preferentially at the more electrophilic C4-position of the pyrimidine ring. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the C4-position more electron-deficient and thus more susceptible to attack by the electron-rich palladium(0) catalyst.

Transmetalation: Following oxidative addition, the resulting palladium(II) intermediate undergoes transmetalation with the organometallic reagent (e.g., organozinc, organotin, or copper acetylide). In this step, the organic group from the organometallic reagent is transferred to the palladium center, displacing the halide. The nature of the organometallic reagent and the ligands on the palladium catalyst can influence the rate and efficiency of this step.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, in which the two organic groups on the palladium(II) center couple to form the final product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle. This step is typically fast and irreversible.

Mechanistic investigations often employ kinetic studies, isotopic labeling experiments, and computational modeling to elucidate the details of the catalytic cycle. For this compound, such studies would focus on understanding the factors that govern the regioselectivity of the initial oxidative addition and the relative rates of the subsequent steps. The presence of the phenyl group at the C6-position may also exert some steric or electronic influence on the reactivity of the adjacent C-Br bonds, which could be a subject of detailed mechanistic inquiry.

Electrophilic Aromatic Substitution (EAS) Reactions of this compound

The pyrimidine ring is generally considered to be electron-deficient due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) reactions. The bromine atoms and the phenyl group attached to the pyrimidine ring further influence its reactivity. The bromine atoms are deactivating but ortho-, para-directing, while the phenyl group is weakly activating and ortho-, para-directing.

However, direct electrophilic substitution on the pyrimidine ring of this compound is challenging and typically requires harsh reaction conditions. The most likely position for electrophilic attack on the pyrimidine ring, if it were to occur, would be the C5-position, which is the least deactivated position.

Common EAS reactions such as nitration and halogenation on the pyrimidine ring of this substrate are not well-documented and are expected to proceed with low yields, if at all. The strong electron-withdrawing effect of the two nitrogen atoms and the two bromine atoms makes the pyrimidine ring highly resistant to attack by electrophiles.

Reduction and Oxidation Reactions of this compound

Reduction: The bromine atoms on the pyrimidine ring can be selectively reduced to hydrogen atoms using various catalytic hydrogenation methods. For instance, palladium on carbon (Pd/C) in the presence of a hydrogen source, such as hydrogen gas or a hydrogen donor like ammonium (B1175870) formate, can be used to effect debromination. By carefully controlling the reaction conditions, it may be possible to achieve selective mono-debromination. The pyrimidine ring itself is relatively resistant to reduction under typical catalytic hydrogenation conditions that reduce C-Br bonds. More forcing conditions, such as high-pressure hydrogenation with catalysts like Raney nickel, might lead to the reduction of the pyrimidine ring.

Oxidation: The pyrimidine ring in this compound is generally resistant to oxidation due to its electron-deficient nature. Strong oxidizing agents may lead to the degradation of the molecule. The nitrogen atoms of the pyrimidine ring could potentially be oxidized to N-oxides using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). However, the presence of the deactivating bromine atoms might hinder this transformation. Oxidation of the phenyl ring is also possible under appropriate conditions, but this would fall under the functionalization of the phenyl moiety.

Functionalization of the Phenyl Moiety in this compound

The phenyl group at the C6-position of the pyrimidine ring offers a site for further functionalization through electrophilic aromatic substitution reactions. Since the pyrimidine ring is strongly deactivating, electrophilic attack will occur exclusively on the more activated phenyl ring. The 2,4-dibromopyrimidin-6-yl substituent acts as a deactivating group with meta-directing influence on the phenyl ring.

Therefore, EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation on this compound will primarily yield the meta-substituted products on the phenyl ring.

For example, nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to produce 2,4-dibromo-6-(3-nitrophenyl)pyrimidine. Similarly, bromination with bromine in the presence of a Lewis acid catalyst like iron(III) bromide would yield 2,4-dibromo-6-(3-bromophenyl)pyrimidine.

These functionalized derivatives can then serve as versatile building blocks for the synthesis of more complex molecules, where the newly introduced functional group on the phenyl ring can be further manipulated.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2,4 Dibromo 6 Phenylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques Applied to 2,4-Dibromo-6-phenylpyrimidine

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR Spectroscopic Analysis Methods

¹H (proton) and ¹³C (carbon-13) NMR are the most common NMR experiments. For this compound, one would expect to observe specific signals corresponding to the protons and carbons of the phenyl and pyrimidine (B1678525) rings.

Hypothetical ¹H NMR Analysis: The ¹H NMR spectrum would show signals for the protons on the phenyl ring and the single proton on the pyrimidine ring. The chemical shifts (δ) of the phenyl protons would likely appear in the aromatic region (typically 7-8 ppm) and their splitting patterns (e.g., doublet, triplet, multiplet) would reveal their relative positions and coupling to adjacent protons. The lone proton on the pyrimidine ring would appear as a singlet, likely in a distinct region of the spectrum.

Hypothetical ¹³C NMR Analysis: The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The carbon atoms attached to the bromine atoms would be significantly influenced by the halogen's electronegativity and would have characteristic chemical shifts. The carbons of the phenyl group and the pyrimidine ring would also have distinct signals.

2D NMR Experiments (COSY, HSQC, HMBC) for this compound Structure Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) correlations through covalent bonds (typically over two to three bonds). For this compound, COSY would be instrumental in confirming the connectivity of the protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the signals of protons directly attached to carbon atoms. This would allow for the direct assignment of the protonated carbons in both the phenyl and pyrimidine rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over longer ranges (typically two to four bonds). This is a powerful tool for connecting different parts of the molecule. For instance, it could show correlations between the phenyl protons and the pyrimidine carbons, confirming the attachment of the phenyl group to the pyrimidine core.

Mass Spectrometry (MS) Methodologies for this compound Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) Approaches

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₀H₆Br₂N₂), HRMS would be used to confirm this exact molecular formula by matching the experimentally measured mass to the calculated theoretical mass with a high degree of precision. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Pattern Analysis of this compound

In a mass spectrometer, molecules can be fragmented into smaller charged particles. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. The fragmentation of this compound would likely involve the loss of bromine atoms, cleavage of the pyrimidine ring, or fragmentation of the phenyl group. Analysis of the m/z values of these fragments would help to confirm the connectivity of the different structural components.

Infrared (IR) and Raman Spectroscopy Applied to this compound

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show absorption bands corresponding to the vibrational modes of its chemical bonds. Characteristic peaks would be expected for C-H stretching and bending vibrations of the aromatic rings, C=C and C=N stretching vibrations within the phenyl and pyrimidine rings, and C-Br stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman are different from those for IR, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would also be sensitive to the vibrations of the aromatic rings and the C-Br bonds.

X-ray Diffraction (XRD) Crystallography Methodologies for this compound

X-ray diffraction (XRD) crystallography is a powerful and definitive technique for determining the precise arrangement of atoms within a crystalline solid. This method allows for the detailed mapping of electron density in three-dimensional space, from which the exact positions of atoms, their bond lengths, and the angles between bonds can be determined with high precision.

The application of single-crystal XRD to this compound would first require the growth of a high-quality, single crystal of the compound. This is often a meticulous process involving the slow evaporation of a solvent from a saturated solution, or other specialized crystallization techniques. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic beam of X-rays. The crystal lattice diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded by a detector.

Analysis of this diffraction pattern allows for the determination of the unit cell dimensions—the fundamental repeating unit of the crystal—and the space group, which describes the symmetry elements of the crystal. Through a process of data reduction and structure refinement, a complete three-dimensional model of the molecule is generated. For this compound, this would reveal critical structural information, such as the planarity of the pyrimidine ring, the torsion angle of the phenyl group relative to the pyrimidine core, and the precise lengths of the carbon-bromine, carbon-nitrogen, and carbon-carbon bonds.

While specific experimental crystallographic data for this compound are not publicly available in crystallographic databases as of the latest searches, a hypothetical dataset that would be generated from such an analysis is presented below. This table illustrates the type of detailed structural parameters that would be obtained.

Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å) 8.52
b (Å) 12.34
c (Å) 9.78
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 992.4
Z (Molecules per unit cell) 4
Selected Bond Lengths (Å)
C-Br (average) 1.90
C-N (pyrimidine, average) 1.33
C-C (phenyl-pyrimidine) 1.49
**Selected Bond Angles (°) **
N-C-N (pyrimidine) 126.5
C-C-Br 119.8
Torsion Angle (°)

Note: The data in this table are representative examples and not experimentally determined values for this compound.

Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives of this compound

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for establishing the absolute configuration of enantiomers and for studying the conformational dynamics of chiral molecules.

The parent compound, this compound, is itself achiral. However, if a chiral center were introduced into the molecule, for instance, by the addition of a chiral substituent, the resulting derivatives would be optically active. Chiroptical spectroscopy would then become a critical tool for their characterization.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light (ΔA = AL - AR) as a function of wavelength. A CD spectrum consists of positive or negative peaks (known as Cotton effects) in regions where the molecule possesses a chromophore that absorbs light. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemical environment of the chromophore. For a chiral derivative of this compound, the phenylpyrimidine core would act as the primary chromophore, and its electronic transitions would give rise to a characteristic CD spectrum, allowing for the differentiation between enantiomers.

Optical Rotatory Dispersion (ORD) spectroscopy measures the rotation of the plane of linearly polarized light as a function of wavelength. An ORD spectrum provides information complementary to a CD spectrum and is particularly useful for determining the absolute configuration of molecules, especially when compared with the ORD spectra of structurally related compounds of known configuration.

As with crystallographic data, specific experimental chiroptical data for chiral derivatives of this compound are not available in the current scientific literature. The following table provides a hypothetical example of the kind of data that would be obtained from a CD spectroscopic analysis of a pair of enantiomeric derivatives.

Hypothetical Circular Dichroism Data for a Chiral Derivative of this compound

Enantiomer Wavelength (nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(R)-isomer 280 +15,000
250 -8,000
(S)-isomer 280 -15,000

Note: The data in this table are representative examples and not experimentally determined values.

The combination of these advanced spectroscopic and crystallographic techniques would provide a complete and unambiguous structural picture of this compound and its potential chiral derivatives, forming a solid foundation for further research into their chemical and physical properties.

Computational and Theoretical Studies of 2,4 Dibromo 6 Phenylpyrimidine

Quantum Chemical Calculations of 2,4-Dibromo-6-phenylpyrimidine Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties and geometric structure of molecules. These calculations provide a detailed picture of electron distribution, molecular orbital energies, and other key parameters that govern the molecule's reactivity and physical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. ajchem-a.com It offers a balance between accuracy and computational cost, making it suitable for studying complex systems. DFT calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

For pyrimidine (B1678525) derivatives, DFT has been successfully used to optimize molecular structures and analyze vibrational spectra. In a study on 4-Phenylpyrimidine (4-PPy), the geometry was optimized using the B3LYP/6–311++G(d,p) level of theory to find the most stable conformer. nih.gov The calculated bond lengths and angles showed good agreement with experimental X-ray data for a similar compound, 2-(4-nitrophenyl)−4-phenylpyrimidine. nih.gov Such calculations for this compound would reveal how the bromine and phenyl substituents influence the geometry of the pyrimidine ring.

DFT is also used to explore the effects of halogenation on the electronic structure of the pyrimidine ring. Studies on various halogenated pyrimidines, such as 5-Br-pyrimidine and 5-Br-2-Cl-pyrimidine, have used DFT to analyze inner-shell ionization and variations in electronic structure. nih.govacs.org These investigations show that the localization and electronegativity of the halogen substituent significantly impact the molecule's properties. nih.gov DFT calculations can elucidate inductive and resonance effects, providing a detailed description of how halogen atoms affect the screening of a core hole in the aromatic pyrimidine ring. acs.org

The table below presents a comparison of theoretical and experimental geometric parameters for the related compound 4-Phenylpyrimidine, illustrating the accuracy of DFT methods.

ParameterTheoretical (DFT/B3LYP) Bond Length (Å)Experimental (X-Ray) Bond Length (Å) for 2-(4-nitrophenyl)-4-phenylpyrimidine
N1—C41.3451.341
N1—C121.3311.339
N2—C111.3371.334
N2—C121.3351.334
C—C (ring avg.)~1.39~1.39

Data sourced from a study on 4-Phenylpyrimidine, used here as a representative example. nih.gov

Ab initio quantum chemistry methods are based on first principles without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can provide highly accurate results, though often at a greater computational expense than DFT.

In the study of halogenated pyrimidines, ab initio methods have been used alongside DFT to investigate their electronic structures. tandfonline.com For instance, the partial third-order quasiparticle approximation, an approach based on electron propagator theory, has been employed to calculate the vertical ionization energies of molecular orbitals, which are then compared with experimental ultraviolet photoelectron spectroscopy (PES) data. tandfonline.com This combination of experimental and theoretical techniques allows for the confident assignment of spectral features and a deeper understanding of how halogen substitution shifts the energies of the pyrimidine ring's molecular orbitals. tandfonline.com Applying these methods to this compound would provide a precise description of its orbital energies and electronic transitions.

Molecular Docking and Dynamics Simulations Involving this compound Derivatives (focused on understanding intermolecular interactions for synthetic design, not biological activity)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for studying the interactions between molecules. While extensively used in drug design to predict the binding of a ligand to a biological target, these methods can also offer insights into intermolecular interactions relevant to synthetic design, such as crystal packing, solvation, and the formation of supramolecular structures.

Molecular docking predicts the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net For synthetic purposes, docking could be used to model the self-assembly of this compound derivatives or their interactions with other molecules in a co-crystallization process. Although specific studies focusing on the synthetic design of this compound derivatives using these methods are not prevalent, the principles are widely applied to related heterocyclic systems. For example, docking studies on phenylpyrimidine derivatives have been conducted to understand their binding within protein active sites, which relies on analyzing non-covalent interactions like hydrogen bonds and hydrophobic contacts. nih.gov

Molecular dynamics simulations provide a dynamic picture of molecular systems over time. An MD simulation could model the behavior of this compound molecules in a solution, helping to understand solubility and aggregation tendencies. It can also be used to study the stability of dimers or larger clusters, which could be precursors to crystal nucleation.

Reaction Mechanism Elucidation via Computational Chemistry for this compound Transformations

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map potential energy surfaces, identify transition states, and calculate activation energies. This provides a detailed, step-by-step understanding of how a chemical transformation occurs.

For a molecule like this compound, a key transformation of interest would be the nucleophilic aromatic substitution of its bromine atoms. Computational studies could be employed to investigate the mechanism of such reactions. Using DFT, one could model the reaction pathway, calculate the energies of intermediates and transition states, and determine the activation energy barrier. This would help predict the regioselectivity of the substitution (i.e., whether the C2 or C4 bromine is more reactive) and understand the influence of the solvent and the nucleophile on the reaction rate.

A relevant example of this approach is the computational study of the reaction between 2-methoxyfuran and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate using Molecular Electron Density Theory (MEDT). mdpi.com This study investigated different possible pathways, including a Diels-Alder and a zwitterionic mechanism. By calculating the energies of the intermediates and transition states, the researchers determined that the most probable reaction mechanism was different from what had been previously proposed based on experimental evidence alone. mdpi.com This highlights the power of computational chemistry to refine and even correct proposed reaction mechanisms. A similar approach could be applied to study reactions involving this compound, providing crucial insights for optimizing synthetic routes.

Prediction of Spectroscopic Parameters for this compound

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, including vibrational (FT-IR, Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

In a study of 2-phenylpyrimidine-4,6-diamine, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute its FT-IR, FT-Raman, UV-vis, and ¹H-NMR spectra. researchgate.net The calculated vibrational frequencies and chemical shifts showed excellent agreement with the experimental data, aiding in the assignment of vibrational modes and confirming the molecular structure. researchgate.net Similarly, DFT calculations for 4-phenylpyrimidine have been used to obtain theoretical FT-IR and FT-Raman spectra that align well with experimental results. nih.gov

For this compound, DFT calculations could predict:

Vibrational Frequencies: The characteristic stretching and bending modes for the C-Br, C-N, C=C, and C-H bonds.

Electronic Transitions: The wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, corresponding to electronic excitations between molecular orbitals.

NMR Chemical Shifts: The ¹H and ¹³C chemical shifts, which are highly sensitive to the electronic environment of each nucleus.

The following table shows a representative comparison between experimental and calculated vibrational frequencies for a related compound, demonstrating the predictive power of these methods.

Experimental Frequencies (cm⁻¹)Calculated Frequencies (cm⁻¹)Assignment
FT-IRFT-RamanFT-IRFT-Raman
3061306230663065C-H stretching
1595159615981597C=C stretching (phenyl ring)
1568157015721571C=N stretching (pyrimidine ring)
1402140314051404C-C stretching (pyrimidine ring)

Data adapted from studies on phenylpyrimidine derivatives for illustrative purposes. nih.govresearchgate.net

Structure-Property Relationship (SPR) Studies Enabled by Computational Modeling of this compound Analogues

Quantitative Structure-Property Relationship (QSPR) and Structure-Property Relationship (SPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. Computational modeling is essential for these studies as it can generate a wide range of molecular descriptors that quantify various aspects of a molecule's structure.

For analogues of this compound, computational modeling could be used to establish relationships between structural features and properties like acidity (pKa), solubility, or chromatographic retention times. For example, a quantum chemical QSAR approach has been successfully used to estimate the pKa values of various pyrimidines. nih.gov In that study, the energy difference (ΔE_H₂O) between the parent compound and its dissociated form, calculated using DFT with a solvent model, was used as a descriptor. This descriptor showed an excellent linear correlation with experimental pKa values, resulting in a robust predictive model. nih.gov

To conduct a similar study on this compound analogues, one would first synthesize or computationally design a series of related compounds with varying substituents. Then, for each analogue, a set of quantum chemical descriptors would be calculated, such as:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Topological Descriptors: Molecular connectivity indices, shape indices.

Thermodynamic Descriptors: Solvation energy, heat of formation.

These descriptors would then be correlated with an experimentally measured property using statistical methods like multiple linear regression (MLR) or machine learning algorithms. The resulting QSPR model could then be used to predict the properties of new, unsynthesized analogues, guiding the design of molecules with desired characteristics.

Applications of 2,4 Dibromo 6 Phenylpyrimidine in Organic Synthesis and Materials Science

2,4-Dibromo-6-phenylpyrimidine as a Precursor in Heterocyclic Synthesis

Generally, di-halogenated pyrimidines are valuable precursors in heterocyclic chemistry. The two bromine atoms at the C2 and C4 positions could theoretically serve as reactive sites for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Synthesis of Complex Pyrimidine (B1678525) Derivatives from this compound

The differential reactivity of the bromine atoms on the pyrimidine ring could potentially allow for sequential, site-selective reactions. This would enable the synthesis of a wide array of substituted 6-phenylpyrimidine derivatives. However, specific studies demonstrating these synthetic pathways originating from this compound are not present in the available literature.

Annulation Reactions Involving this compound

Annulation, or ring-forming, reactions are a key strategy for building fused heterocyclic systems. A di-bromo precursor like this compound could theoretically undergo reactions to form bicyclic or polycyclic structures, such as pyrido[2,3-d]pyrimidines or pyrimido[4,5-d]pyrimidines. No specific examples of such annulation reactions involving this particular compound have been documented.

Role of this compound as a Building Block for Chemical Scaffolds

In medicinal chemistry and materials science, a "scaffold" is a core chemical structure to which various substituents are added to create a library of related compounds. Due to its rigid structure and two points for potential modification, this compound is a hypothetical candidate for a chemical scaffold. Despite this potential, its documented use as a foundational building block in compound library synthesis is not reported.

This compound as a Ligand Precursor in Coordination Chemistry

The nitrogen atoms in the pyrimidine ring and potential substituent groups introduced by replacing the bromine atoms could serve as coordination sites for metal ions. This would make derivatives of this compound potential ligands for creating metal complexes with applications in catalysis or as functional materials. Research detailing the synthesis of ligands from this specific precursor is currently unavailable.

Applications of this compound Derivatives in Materials Science

The electron-deficient nature of the pyrimidine ring is a desirable characteristic for materials used in organic electronics. Derivatives are often explored for their charge-transport and luminescent properties.

Organic Light-Emitting Diode (OLED) Materials Derived from this compound

While pyrimidine-based compounds are known to be used in the development of materials for OLEDs, specific research detailing the synthesis and performance of OLED materials derived directly from this compound is limited. The compound is mentioned within patent literature related to nitrogen-containing compounds for light-emitting devices, suggesting its potential relevance as a precursor or intermediate in this field. google.com However, detailed studies on its specific role and the properties of the resulting materials are not publicly accessible.

Organic Semiconductor Applications of this compound Derivatives

The development of organic semiconductors is a rapidly advancing field, with applications ranging from organic light-emitting diodes (OLEDs) to organic photovoltaic cells (OPVs). The performance of these materials is intrinsically linked to their molecular structure, particularly the extent of π-conjugation and the electronic nature of the constituent aromatic systems. Pyrimidine, being an electron-deficient (π-acceptor) ring system, is a valuable building block for n-type organic semiconductors.

The this compound core serves as an excellent starting point for the synthesis of such materials. The two bromine atoms provide reactive handles for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions allow for the introduction of various aryl or heteroaryl substituents, thereby extending the π-conjugated system and tuning the electronic properties of the resulting molecule.

For instance, selective Suzuki-Miyaura coupling at the more reactive 4-position of the pyrimidine ring, followed by a subsequent coupling at the 2-position, allows for the stepwise and controlled synthesis of unsymmetrical derivatives. This regioselectivity is crucial for creating molecules with specific donor-acceptor architectures, which are essential for efficient charge separation and transport in organic electronic devices.

Table 1: Representative Suzuki-Miyaura Coupling Reaction for the Functionalization of Dihalopyrimidines

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O>90
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene (B28343)/H₂O85-95
3Thiophene-2-boronic acidPd₂(dba)₃ / SPhosK₃PO₄THF80-90

This table presents typical conditions for Suzuki-Miyaura reactions on dihalopyrimidines, illustrating the versatility of this method for introducing diverse aromatic groups.

The phenyl group already present at the 6-position of the this compound scaffold can also influence the final properties of the derived semiconductor, contributing to its solubility and morphological characteristics in thin films. By carefully selecting the aromatic units to be introduced at the 2- and 4-positions, researchers can fine-tune the frontier molecular orbital (HOMO-LUMO) energy levels to optimize device performance.

Polymer Chemistry Utilizing this compound Monomers

In polymer chemistry, dibromo compounds are fundamental monomers for the synthesis of conjugated polymers through step-growth polymerization methods. This compound is a prime candidate for this application, offering the potential to create polymers with a pyrimidine unit integrated into the main chain. The presence of the electron-deficient pyrimidine ring in the polymer backbone can impart desirable properties, such as improved electron affinity and thermal stability.

Stille polycondensation, which involves the reaction of a dibromo monomer with an organotin reagent, is a powerful technique for the synthesis of well-defined conjugated polymers. wiley-vch.de The reaction of this compound with a bis(trimethylstannyl)aryl comonomer in the presence of a palladium catalyst would lead to a polymer with alternating pyrimidine and aryl units.

Table 2: Illustrative Stille Polycondensation Reaction

Dibromo MonomerOrganotin ComonomerCatalystLigandSolvent
This compound2,5-bis(trimethylstannyl)thiophenePd₂(dba)₃P(o-tol)₃Toluene
This compound1,4-bis(trimethylstannyl)benzenePd(PPh₃)₄-DMF

This table outlines a hypothetical Stille polycondensation reaction using this compound as a monomer, showcasing a pathway to novel conjugated polymers.

The properties of the resulting polymer can be systematically altered by varying the nature of the comonomer. For example, using an electron-rich comonomer would create a donor-acceptor polymer, which is a key material class for organic solar cells. The phenyl substituent on the pyrimidine ring can enhance the solubility of the polymer, facilitating its processing from solution for large-area device fabrication.

Catalyst Design and Synthesis from this compound Scaffolds

The pyrimidine nucleus is also a valuable component in the design of ligands for transition metal catalysis. The nitrogen atoms of the pyrimidine ring can coordinate to metal centers, and by introducing other coordinating groups at the 2- and 4-positions, bidentate or pincer-type ligands can be synthesized. These ligands play a crucial role in determining the activity, selectivity, and stability of a catalyst.

This compound serves as a versatile scaffold for the synthesis of such ligands. The bromine atoms can be displaced by various nucleophiles, including phosphines, amines, or other heterocyclic groups, through nucleophilic aromatic substitution or, more commonly, through cross-coupling reactions. For instance, a double Suzuki or Buchwald-Hartwig amination reaction could be employed to introduce two coordinating moieties at the 2- and 4-positions.

The resulting ligands can then be complexed with transition metals such as palladium, platinum, or rhodium to generate catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and C-H functionalizations. The electronic properties of the pyrimidine ring can influence the electron density at the metal center, thereby modulating its catalytic activity. The steric bulk of the substituents at the 2-, 4-, and 6-positions can also be tailored to create a specific coordination environment around the metal, which can enhance the selectivity of the catalytic reaction.

Derivatization and Functionalization Strategies for 2,4 Dibromo 6 Phenylpyrimidine

Selective Monosubstitution of 2,4-Dibromo-6-phenylpyrimidine

The ability to selectively substitute one of the two bromine atoms on the pyrimidine (B1678525) ring is crucial for the controlled synthesis of complex molecules. The regioselectivity of this process—whether the reaction occurs at the C2 or C4 position—is influenced by several factors, including the nature of the reaction (e.g., nucleophilic aromatic substitution vs. palladium-catalyzed cross-coupling) and the specific reaction conditions.

In dihalogenated N-heteroarenes like pyrimidines, the C4 position is often more susceptible to nucleophilic attack due to electronic factors. However, in palladium-catalyzed cross-coupling reactions, the outcome can be more nuanced. For the analogous substrate 2,4-dibromopyridine, conventional C2-selectivity is typically observed in Suzuki and Kumada couplings. nih.gov This preference is attributed to the electronic properties of the C–Br bonds.

However, research has shown that this selectivity can be inverted by modifying the catalyst system. For instance, the regiochemical outcome of cross-couplings on 2,4-dibromopyridine was found to be dependent on the ratio of the phosphine (B1218219) ligand (PPh₃) to the palladium catalyst. nih.gov

Conventional C2-Selectivity: A higher ligand-to-palladium ratio (e.g., PPh₃:Pd(OAc)₂ ≥ 3:1) favors substitution at the C2 position. nih.gov

Atypical C4-Selectivity: A lower ligand-to-palladium ratio (≤ 2.5:1) can switch the selectivity to favor the C4 position. nih.gov

This principle of catalyst control allows for the targeted synthesis of either 2-substituted-4-bromo-6-phenylpyrimidine or 4-substituted-2-bromo-6-phenylpyrimidine, providing access to distinct isomeric intermediates for further functionalization.

Table 1: Regioselectivity Control in Cross-Coupling of Dihalogenated Heterocycles

Target Position Catalyst System Condition (Example from 2,4-dibromopyridine) Outcome
C2 High Ligand:Pd Ratio (≥3:1) Conventional Selectivity

Sequential Disubstitution of this compound

Following a selective monosubstitution, the remaining bromine atom can be replaced in a subsequent step. This sequential approach is a powerful strategy for creating unsymmetrically substituted 2,4-disubstituted-6-phenylpyrimidines, which are prevalent in various biologically active compounds. nih.govnih.gov

The process typically involves two distinct synthetic steps:

First Substitution: A nucleophile or coupling partner is introduced at the more reactive position (e.g., C4) under conditions optimized for monosubstitution. This yields a 4-substituted-2-bromo-6-phenylpyrimidine intermediate.

Second Substitution: The second functional group is introduced by targeting the remaining bromine atom at the C2 position. This step may require different, often harsher, reaction conditions due to the altered electronic nature of the pyrimidine ring after the first substitution.

This step-wise approach allows for the precise installation of two different functionalities onto the pyrimidine core. For example, a synthetic route could first involve a Suzuki coupling at one position, followed by a Buchwald-Hartwig amination at the other, leading to highly complex and diverse final products. The synthesis of novel 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles illustrates this principle, where a chloro group at the C4 position is displaced by various arylthio or arylamino nucleophiles after an initial substitution at the C2 position. nih.gov

Introduction of Various Functional Groups onto the this compound Core

The bromine atoms on the this compound core can be displaced by a wide variety of nucleophiles and coupling partners, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This versatility enables the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds.

C-S Bond Formation: Thiolates can readily displace the bromine atoms to form thioethers. This has been used to synthesize 2,4-disubstituted-6-thiophenyl-pyrimidines and related derivatives with potent antibacterial activities. nih.govnih.gov

C-N Bond Formation: Amines can be coupled to the pyrimidine ring, often via Buchwald-Hartwig amination or direct SNAr, to introduce arylamino and alkylamino groups. nih.gov These moieties are common in kinase inhibitors and other pharmacologically active molecules. nih.gov

C-C Bond Formation: Suzuki-Miyaura cross-coupling reactions with aryl or heteroaryl boronic acids are frequently used to introduce new carbon frameworks. mdpi.com This method is highly efficient for creating biaryl structures, which are important pharmacophores.

Table 2: Examples of Functional Groups Introduced onto the 6-Phenylpyrimidine Core

Bond Formed Functional Group Type Reagents/Reaction
C-S Thioether Thiols (e.g., arylthiols) / SNAr
C-N Arylamine Arylamines / Buchwald-Hartwig Amination
C-C Aryl/Heteroaryl Arylboronic acids / Suzuki Coupling

Late-Stage Functionalization Approaches for this compound Derivatives

Late-stage functionalization (LSF) refers to the introduction or modification of functional groups on a complex, drug-like molecule at a late step in its synthesis. This strategy is highly valuable for rapidly generating a library of analogs from a common advanced intermediate, which can accelerate the drug discovery process.

For derivatives of this compound, LSF can be employed after the core has been elaborated through mono- or disubstitution. For instance, a functional group introduced onto the pyrimidine ring or the pendant phenyl ring can itself be chemically modified.

Consider a 2,4-disubstituted-6-phenylpyrimidine derivative where one of the introduced substituents contains a reactive handle, such as a nitro group, an ester, or an alkyne.

Modification of a Nitro Group: A late-stage reduction of a nitro group to an amine provides a new point for diversification, allowing for subsequent amide bond formation, sulfonylation, or reductive amination.

Hydrolysis and Amidation: An ester group can be hydrolyzed to a carboxylic acid, which can then be coupled with a diverse panel of amines to create a library of amides.

Click Chemistry: An alkyne or azide handle can be introduced to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, efficiently linking the pyrimidine core to other complex fragments.

This LSF approach bypasses the need for de novo synthesis of each analog, making it a powerful tool for exploring the structure-activity relationship (SAR) of 6-phenylpyrimidine-based compounds. nsf.gov

Future Perspectives and Emerging Research Directions for 2,4 Dibromo 6 Phenylpyrimidine

Development of Novel Sustainable Synthetic Routes for 2,4-Dibromo-6-phenylpyrimidine

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on this compound will undoubtedly focus on creating sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

Current synthetic strategies often rely on traditional methods that may involve harsh conditions and the use of hazardous materials. Emerging "green chemistry" approaches offer promising alternatives. researchgate.netresearchgate.netajgreenchem.com These include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products. researchgate.netnih.govnih.govrsc.orgresearchgate.net The application of microwave irradiation to the synthesis of this compound could offer a more energy-efficient and rapid production method.

Catalyst-Free and Solvent-Free Reactions: The development of catalyst-free and solvent-free protocols is a key goal in sustainable synthesis. researchgate.netmdpi.com Research into solid-state reactions or reactions using benign solvents like water or ethanol could drastically reduce the environmental impact of producing this compound. rsc.orgscispace.comresearchgate.net

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and efficient. nih.govmdpi.comgrowingscience.com Designing an MCR for the synthesis of this compound would be a significant advancement in its sustainable production.

Green Synthesis ApproachPotential Advantages for this compound Synthesis
Microwave-Assisted SynthesisReduced reaction times, increased yields, higher purity. researchgate.netnih.govrsc.org
Catalyst-Free SynthesisAvoids toxic and expensive metal catalysts, simplifies purification. researchgate.net
Solvent-Free SynthesisMinimizes solvent waste, reduces environmental pollution. ajgreenchem.comgrowingscience.com
Multicomponent ReactionsHigh atom economy, operational simplicity, reduced waste. nih.govmdpi.com

Exploration of Unconventional Reactivity Patterns of this compound

The two bromine atoms at the 2- and 4-positions of the pyrimidine (B1678525) ring are key to the compound's reactivity, primarily through nucleophilic aromatic substitution (SNAr) reactions. youtube.com Future research will likely delve into the selective and unconventional reactivity of these positions.

Key areas of exploration include:

Regioselective Functionalization: Developing methods to selectively substitute one bromine atom over the other will be crucial for synthesizing a wider range of derivatives. This could be achieved by carefully controlling reaction conditions such as temperature, solvent, and the nature of the nucleophile.

Stepwise and Orthogonal Reactions: Investigating stepwise reactions where the two bromine atoms are replaced sequentially with different nucleophiles would open up pathways to complex, unsymmetrically substituted pyrimidines. The development of orthogonal protection-deprotection strategies for one of the bromine atoms could also enable highly controlled synthetic sequences.

Novel Cross-Coupling Reactions: While SNAr is a primary reaction pathway, exploring the utility of this compound in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could lead to the synthesis of novel carbon-carbon and carbon-heteroatom bonds at the pyrimidine core. mdpi.com

Advanced Computational Modeling for this compound Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity and properties. researchgate.netmdpi.comnih.govresearchgate.netajchem-a.com Advanced computational modeling will play a pivotal role in guiding the future development of this compound chemistry.

Future computational studies could focus on:

Reaction Mechanism Elucidation: DFT calculations can provide detailed insights into the mechanisms of SNAr and other reactions of this compound. This understanding can help in optimizing reaction conditions and predicting the regioselectivity of substitutions. mdpi.com

Prediction of Electronic and Spectroscopic Properties: Computational models can accurately predict various properties such as molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and spectroscopic data (IR, NMR). researchgate.netnih.govresearchgate.netajchem-a.com This information is crucial for understanding the compound's reactivity and for the characterization of its derivatives.

Design of Novel Derivatives with Tailored Properties: By computationally screening virtual libraries of this compound derivatives, researchers can identify candidates with specific desired properties, such as biological activity or suitability for materials science applications, before embarking on their synthesis. nih.gov

Computational MethodApplication to this compound Research
Density Functional Theory (DFT)Elucidation of reaction mechanisms, prediction of electronic and spectroscopic properties. mdpi.comresearchgate.net
Time-Dependent DFT (TD-DFT)Prediction of UV-Vis absorption spectra and excited state properties. nih.gov
Molecular Dynamics (MD) SimulationsStudy of intermolecular interactions and behavior in different environments.
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity of derivatives.

Integration of this compound into Novel Materials and Supramolecular Assemblies

The presence of two bromine atoms makes this compound an excellent candidate for use as a building block in materials science and supramolecular chemistry. The bromine atoms can participate in halogen bonding, a directional non-covalent interaction that is increasingly being used for the rational design of crystal structures and functional materials. nih.govnsf.govnih.gov

Emerging research directions in this area include:

Crystal Engineering: Utilizing halogen bonding and other non-covalent interactions to control the solid-state packing of this compound and its derivatives. nih.govresearchgate.netmdpi.com This could lead to the design of materials with specific optical or electronic properties.

Supramolecular Polymers and Gels: The directional nature of halogen bonding can be exploited to construct one-, two-, or three-dimensional supramolecular networks. This compound could act as a linear or bent connector in such assemblies. nsf.govnih.gov

Liquid Crystals: The rigid phenylpyrimidine core is a common feature in liquid crystalline molecules. By attaching suitable mesogenic groups to the this compound scaffold, novel liquid crystalline materials with unique phase behaviors could be developed. mdpi.com

Multidisciplinary Research Opportunities Involving this compound

The versatile chemistry of this compound opens doors to a wide range of multidisciplinary research opportunities, bridging synthetic chemistry with biology, medicine, and materials science.

Potential areas for future collaboration include:

Medicinal Chemistry: The pyrimidine scaffold is a well-known privileged structure in medicinal chemistry, found in numerous approved drugs. juniperpublishers.comfrontiersin.orgmdpi.com Derivatives of this compound could be synthesized and screened for a variety of biological activities, including as anticancer, antibacterial, or antiviral agents. juniperpublishers.commdpi.comnih.govnih.gov

Chemical Biology: Functionalized derivatives of this compound could be used as molecular probes to study biological processes or as building blocks for the synthesis of bioactive molecules.

Organic Electronics: The electron-deficient nature of the pyrimidine ring, combined with the potential for extensive conjugation through the phenyl group and further substitutions, makes this scaffold interesting for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

The future of research on this compound is bright and multifaceted. By embracing sustainable synthetic practices, exploring its rich and varied reactivity, leveraging the power of computational modeling, and fostering interdisciplinary collaborations, the scientific community can unlock the full potential of this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-Dibromo-6-phenylpyrimidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via regioselective bromination of 6-phenylpyrimidine using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., AlCl₃) under controlled temperatures (0–25°C). Solvent choice (e.g., dichloromethane or DMF) and stoichiometric ratios (2.2–2.5 equivalents of brominating agent per position) are critical to minimize di- vs. mono-brominated byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for bromine isotopes?

  • Methodological Answer :

  • ¹H/¹³C NMR : The phenyl and pyrimidine protons/resonances are diagnostic. Bromine’s electron-withdrawing effect deshields adjacent carbons, leading to distinct splitting patterns (e.g., C-2 and C-4 carbons appear at ~150–160 ppm in ¹³C NMR).
  • HRMS : Accurate mass measurement (e.g., [M+H]⁺) confirms molecular formula. Bromine’s natural isotopic abundance (⁷⁹Br/⁸¹Br ≈ 1:1) results in a doublet peak separated by 2 Da.
  • X-ray crystallography : Resolves regiochemistry and crystal packing; SHELX software is widely used for structure refinement .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Brominated pyrimidines may release toxic HBr fumes under acidic conditions. Waste must be segregated, neutralized (e.g., with NaOH), and disposed via licensed hazardous waste contractors. Spill protocols include adsorption with inert materials (vermiculite) and immediate ventilation .

Advanced Research Questions

Q. How can regioselective bromination at the 2- and 4-positions of 6-phenylpyrimidine be achieved, and what competing side reactions must be mitigated?

  • Methodological Answer : Regioselectivity is influenced by electronic factors: bromination favors the meta-positions relative to the phenyl group. Competing ortho/para bromination on the phenyl ring can occur if excess Br₂ is used. Kinetic control (low temperature, short reaction time) and steric hindrance (e.g., bulky substituents) suppress side reactions. Computational modeling (DFT) of charge distribution aids in predicting reactivity .

Q. What challenges arise in crystallizing this compound, and how can SHELX be adapted for refining structures with heavy atoms?

  • Methodological Answer : Bromine’s high electron density causes strong absorption effects, requiring synchrotron radiation or long exposure times for X-ray data collection. SHELXL refinement parameters (e.g., anisotropic displacement parameters for Br atoms) improve accuracy. Twinning or disorder in crystals may necessitate using SQUEEZE (PLATON) to model solvent regions .

Q. How do structural modifications (e.g., replacing Br with other halogens) alter the biological activity of this compound derivatives?

  • Methodological Answer : Fluorinated analogs (e.g., 2,4-difluoro-6-phenylpyrimidine) show enhanced metabolic stability but reduced electrophilicity. Chlorinated derivatives may retain antibacterial activity but with higher toxicity. Biological assays (e.g., MIC testing against S. aureus) coupled with SAR studies reveal that bromine’s size and lipophilicity optimize membrane penetration .

Q. What analytical strategies resolve contradictions in NMR data when unexpected byproducts form during synthesis?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Assigns overlapping signals and identifies cross-peaks from impurities.
  • LC-MS : Detects low-abundance byproducts (e.g., mono-brominated intermediates).
  • Kinetic monitoring : In-situ IR or Raman spectroscopy tracks reaction progress to optimize quenching times .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Density Functional Theory (DFT) calculates activation energies for oxidative addition steps at C-2 vs. C-4 positions. Solvent effects (PCM models) and ligand selection (e.g., Pd(PPh₃)₄) are parametrized to simulate catalytic cycles. Experimental validation via GC-MS confirms predicted regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.